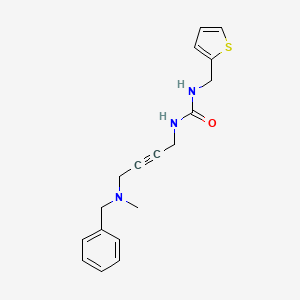![molecular formula C12H11F3N2O2S B2472960 2-エトキシ-N-[4-(トリフルオロメチル)-1,3-ベンゾチアゾール-2-イル]アセトアミド CAS No. 1396764-77-4](/img/structure/B2472960.png)
2-エトキシ-N-[4-(トリフルオロメチル)-1,3-ベンゾチアゾール-2-イル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains an ethoxy group, a trifluoromethyl group, and a benzothiazole ring, which contribute to its distinct chemical properties.
科学的研究の応用
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
Target of Action
It has been used as a solvent in lithium metal batteries . The compound appears to interact with lithium ions and FSI anions in low salt concentration electrolyte systems .
Mode of Action
The compound, also known as 2-ethoxy-4-(trifluoromethyl)-1,3-dioxolane (cFTOF), is used as a single ether for lithium metal batteries . It combines high voltage stability up to 6V and adjustable Li+ solvation structure . It increases the ion pair of Li+ with FSI anions in low salt concentration electrolyte systems .
Biochemical Pathways
Its role in lithium metal batteries suggests it may influence electrochemical pathways related to lithium ion transport .
Pharmacokinetics
As a solvent in lithium metal batteries, its bioavailability would be more relevant in an industrial context rather than a biological one .
Result of Action
The compound’s action results in increased ion pairing of Li+ with FSI anions in low salt concentration electrolyte systems, contributing to the performance of lithium metal batteries .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the concentration of lithium ions and FSI anions, as well as the overall conditions within the battery system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide typically involves the reaction of 2-ethoxyacetamide with 4-(trifluoromethyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure with a cyano group instead of an ethoxy group.
2-ethoxy-4-(trifluoromethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a benzothiazole ring.
Uniqueness
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is unique due to its specific combination of functional groups and the benzothiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
IUPAC Name |
2-ethoxy-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-2-19-6-9(18)16-11-17-10-7(12(13,14)15)4-3-5-8(10)20-11/h3-5H,2,6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHXGMZECPXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NC2=C(C=CC=C2S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)

![5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)

![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B2472885.png)

![2-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2472888.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)

![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)
